

# An In-depth Technical Guide to NBD-amine (4-amino-7-nitrobenzofurazan)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NBD-amine

Cat. No.: B187976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NBD-amine** (4-amino-7-nitrobenzofurazan), a versatile fluorescent probe with significant applications in biological and pharmaceutical research. This document covers its chemical properties, supplier information, detailed experimental protocols, and its utility in studying cellular processes and in drug discovery.

## Core Concepts and Properties

**NBD-amine**, also known as 7-Amino-4-nitro-2,1,3-benzoxadiazole, is a fluorescent molecule belonging to the nitrobenzoxadiazole (NBD) family. Its chemical structure features an electron-donating amino group and an electron-withdrawing nitrobenzofurazan core. This "push-pull" system is the basis for its environment-sensitive fluorescence, a key characteristic exploited in many of its applications.<sup>[1][2]</sup>

CAS Number: 10199-91-4<sup>[2]</sup>

The fluorescence of **NBD-amine** and its derivatives is highly dependent on the polarity of the surrounding environment. In aqueous solutions, **NBD-amine** is weakly fluorescent. However, its fluorescence quantum yield increases significantly in nonpolar or hydrophobic environments, such as within cell membranes or the hydrophobic pockets of proteins.<sup>[2][3]</sup> This property makes it an excellent tool for probing molecular interactions and local environments.

## Supplier Information

**NBD-amine** is commercially available from various chemical suppliers. Researchers can source this compound from the following vendors:

- Alfa Chemistry
- MedchemExpress
- Chemodex
- Biomol

It is advisable to request a certificate of analysis from the supplier to ensure the purity of the compound for experimental use.

## Quantitative Data

The photophysical properties of **NBD-amine** and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data.

Table 1: General Properties of **NBD-amine**

Property	Value	Reference
CAS Number	10199-91-4	[2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>4</sub> O <sub>3</sub>	MedchemExpress
Molecular Weight	180.12 g/mol	MedchemExpress
Appearance	Orange to brown powder	Alfa Chemistry
Storage Conditions	-20°C, protected from light	[2]

Table 2: Spectral Properties of **NBD-amine** Derivatives

The spectral properties of NBD-adducts are highly sensitive to the solvent environment. The following data for **NBD-amine** derivatives, formed by reacting an NBD halide with a primary amine, illustrates this dependency.

NBD-Amine Derivative	Excitation Max ( $\lambda_{ex}$ , nm)	Emission Max ( $\lambda_{em}$ , nm)	Solvent	Reference
General NBD-amine adducts	~464	~512	Aqueous solution	[4]
NBD-labeled amino acids	~470	~530	Not specified	[4]
NBD-labeled serotonin analogs	465	Varies with solvent polarity	Various organic solvents	[2]
NBD-ethylenediamine	466	535	Methanol	Biotium

## Experimental Protocols

The primary application of **NBD-amine** and its precursors, NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), is the fluorescent labeling of primary and secondary amines in biomolecules. The reaction results in a stable **NBD-amine** derivative.

## General Protocol for Labeling Amines with NBD Halides

This protocol describes a general procedure for the synthesis of **NBD-amine** derivatives through nucleophilic aromatic substitution.

Materials:

- NBD-Cl or NBD-F
- Amine-containing molecule (e.g., protein, peptide, amino acid)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Hydroxylamine (optional, for quenching)

- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of other primary amines (e.g., Tris).  
[5]
- Reactive Dye Preparation: Immediately before use, dissolve the NBD halide in DMF or DMSO to a concentration of 10 mg/mL.[5]
- Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): The reaction can be stopped by adding freshly prepared 1.5 M hydroxylamine (pH 8.5).[6]
- Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

## Protocol for Cellular Imaging of NBD-labeled Lipids

NBD-labeled lipids are widely used to study lipid transport and metabolism in living cells.

#### Materials:

- NBD-labeled lipid (e.g., NBD-phosphatidylcholine)
- Mammalian cells cultured on coverslips or in imaging dishes
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

#### Procedure:

- **Cell Preparation:** Grow cells to the desired confluency on a suitable imaging substrate.
- **Labeling:** Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution containing the NBD-labeled lipid at a concentration of 1-10  $\mu\text{M}$  in serum-free medium for 15-60 minutes at 37°C.
- **Washing:** After incubation, wash the cells three times with cold PBS to remove excess probe.
- **Imaging:** Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation ~460 nm, Emission ~540 nm).

## Applications in Research and Drug Development

The unique properties of **NBD-amine** make it a valuable tool in various research areas.

### Probing Protein Structure and Function

The environment-sensitive fluorescence of the NBD group can be used to monitor conformational changes in proteins, protein-ligand binding, and protein-protein interactions. When an NBD-labeled protein undergoes a conformational change that alters the polarity of the environment around the NBD probe, a corresponding change in fluorescence intensity or emission wavelength can be observed.

### High-Throughput Screening

NBD-based assays are amenable to high-throughput screening (HTS) formats for drug discovery. For instance, an assay for inhibitors of an enzyme could be designed where the enzyme's activity on an NBD-labeled substrate results in a change in fluorescence. Potential inhibitors can then be screened for their ability to prevent this change.

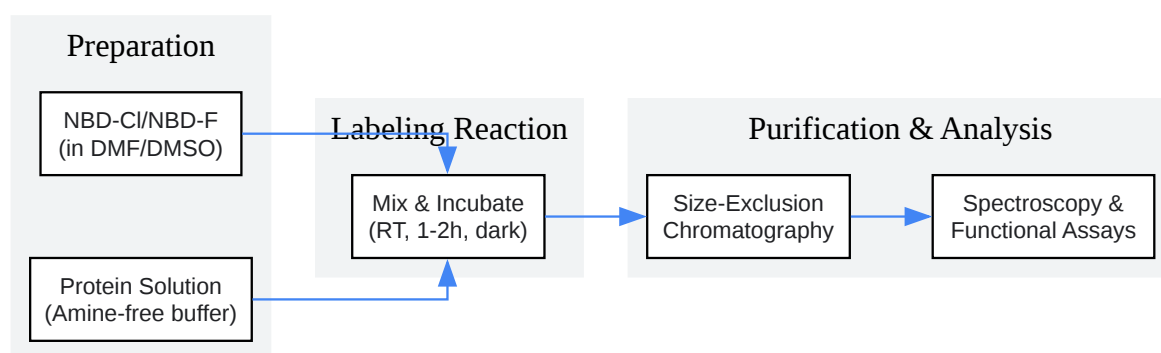
### Cellular Imaging and Drug Delivery

NBD's ability to fluorescently label a wide range of biomolecules allows for the visualization of their localization and trafficking within cells. NBD-labeled drugs or drug carriers can be used to study their cellular uptake, distribution, and mechanism of action.

## Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway that can be investigated using **NBD-amine** probes.

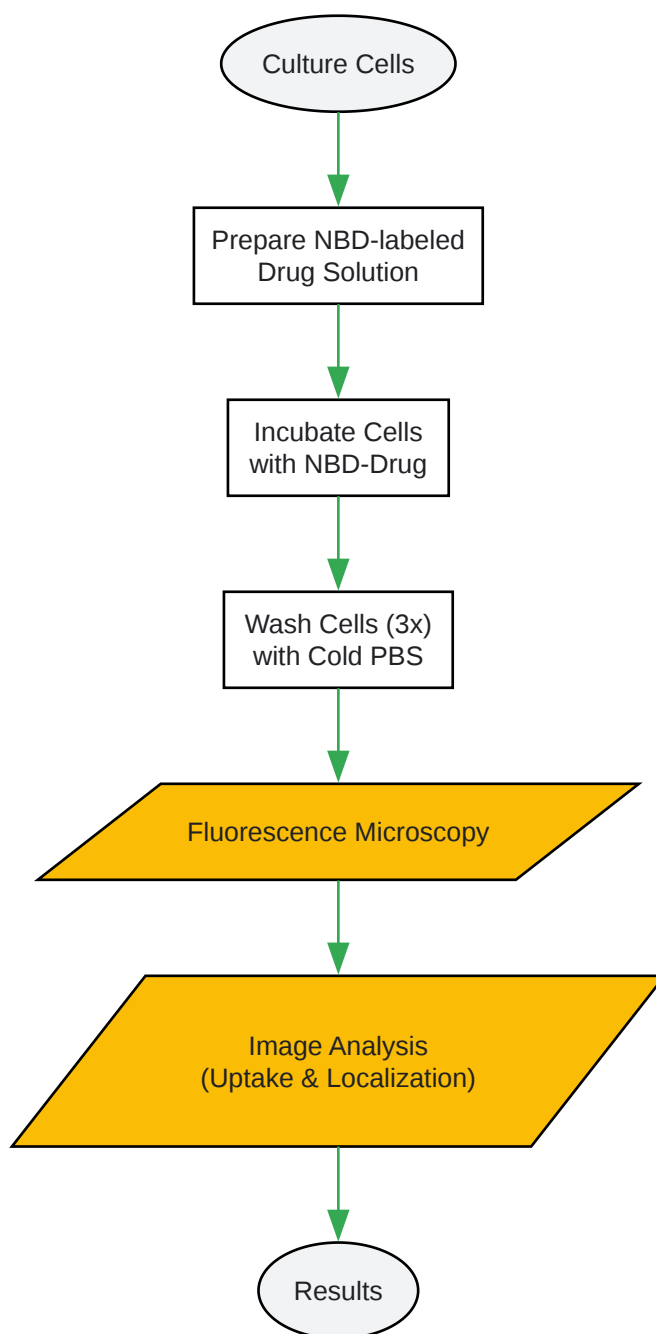
### Experimental Workflow for Protein Labeling and Analysis



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Caption: Workflow for labeling proteins with NBD halides.

### Workflow for Cellular Uptake Studies of NBD-Labeled Drugs

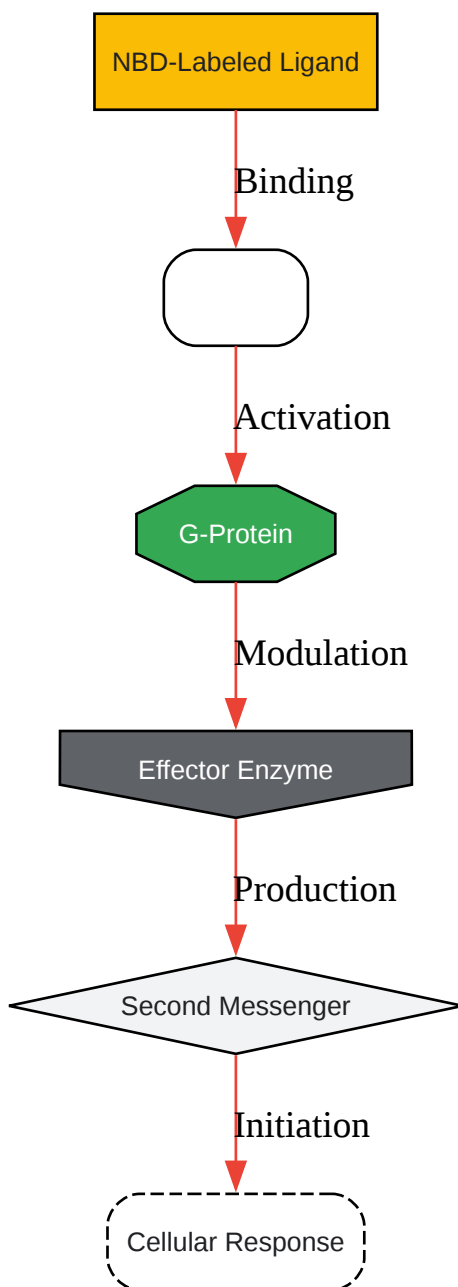


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Caption: Workflow for studying cellular uptake of NBD-labeled drugs.

## Conceptual Signaling Pathway Investigated with an NBD-Labeled Ligand

This diagram illustrates a hypothetical scenario where an NBD-labeled ligand is used to study its binding to a G-protein coupled receptor (GPCR) and the subsequent downstream signaling.



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